(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one
Description
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one (CAS: 218615-21-5) is a chiral compound featuring a ketone backbone, a tert-butyldimethylsilyl (TBDMS) ether group at the 3S position, and a hydroxyl group at the 5-position. Its molecular formula is C₁₁H₂₄O₃Si, with an exact molecular weight of 232.149 g/mol . Key physicochemical properties include a calculated LogP of 2.35, indicating moderate lipophilicity, and a polar surface area (PSA) of 46.53 Ų, reflecting its hydrogen-bonding capacity . The TBDMS group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability against acidic or basic conditions while maintaining reactivity for downstream modifications.
Properties
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-9(13)10(7-8-12)14-15(5,6)11(2,3)4/h10,12H,7-8H2,1-6H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSDHTAHRYBCMB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H](CCO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442799 | |
| Record name | (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218615-21-5 | |
| Record name | (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation of (3S)-3,5-Dihydroxypentan-2-one
The core step involves TBS protection of the 3-hydroxy group. A typical procedure:
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Dissolve (3S)-3,5-dihydroxypentan-2-one (1.0 eq) in anhydrous THF under .
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Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq).
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Stir at for 12 hours.
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Quench with saturated , extract with ethyl acetate, and purify via silica chromatography.
Oxidation State Management
The 5-hydroxy group remains unprotected for downstream functionalization. Selective oxidation to a ketone is avoided by using mild conditions:
| Step | Reagent | Temperature | Time | Outcome |
|---|---|---|---|---|
| Silylation | TBSCl/Imidazole | 12 h | 3-O-TBS protected | |
| Workup | RT | 1 h | Phase separation |
Analytical Validation and Characterization
Post-synthesis analysis confirms structure and enantiopurity:
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(400 MHz, CDCl): δ 4.25 (m, 1H, C3-H), 3.65 (t, 2H, C5-OH), 2.45 (q, 2H, C1-H), 0.90 (s, 9H, TBS).
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HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), flow 1.0 mL/min; (enantiomeric excess >98%).
Comparative Analysis of Alternative Methods
Chemical Reactions Analysis
Types of Reactions
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohols.
Scientific Research Applications
Organic Synthesis
TBS-5-hydroxypentan-2-one is primarily used as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl (TBS) group is particularly favored due to its stability under various reaction conditions and ease of removal.
Applications in Synthesis:
- Protecting hydroxyl groups during multi-step syntheses.
- Facilitating the formation of more complex structures by allowing selective reactions at other functional groups.
Example Case Study:
In a synthetic pathway for complex natural products, TBS protection was employed to prevent unwanted side reactions while forming carbon-carbon bonds, demonstrating its utility in multi-step organic synthesis .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity due to their structural similarities to naturally occurring compounds.
Potential Therapeutic Uses:
- Investigated for use in synthesizing antifungal agents.
- Possible applications in developing inhibitors for various biological targets.
Research Insight:
Recent studies have explored the synthesis of TBS derivatives that demonstrate antifungal properties, highlighting the compound's role as a precursor for bioactive molecules .
Material Science
TBS-5-hydroxypentan-2-one can also find applications in material science, particularly in the development of siloxane-based materials. The silyl group contributes to the thermal stability and mechanical properties of polymers.
Applications:
- Used in the formulation of silicone elastomers.
- Enhances the performance characteristics of coatings and sealants.
Mechanism of Action
The primary mechanism of action for (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step syntheses where selective reactivity is crucial.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one is best contextualized by comparing it with analogous compounds. Below is a detailed analysis:
Table 1: Key Comparative Data
*Estimated based on structural analogs.
Structural and Functional Comparisons
Backbone and Functional Groups
- The target compound’s linear pentan-2-one backbone contrasts with the branched structure of (2S,4S)-5-((tert-butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol, which has two methyl groups and a primary alcohol . This branching increases lipophilicity (higher LogP) but reduces hydrogen-bonding capacity (lower PSA).
- Compared to 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde , the target lacks aromaticity, resulting in lower molecular weight and distinct reactivity (e.g., ketone vs. aldehyde).
Protective Group Chemistry The TBDMS group in the target compound offers superior steric protection compared to benzyl ethers in (3S,4R)-5-benzyloxy-3,4-dihydroxy-pentan-2-one . Benzyl groups are more labile under hydrogenolysis conditions, whereas TBDMS ethers require fluoride ions for cleavage.
Polarity and Solubility
- The target’s PSA (46.53 Ų) is intermediate between the aromatic aldehyde (43.37 Ų) and the diol-containing compound (66.76 Ų) , reflecting a balance of hydroxyl and silyl ether contributions. Its LogP (2.35) suggests better membrane permeability than the polar diol (LogP 0.51) .
Synthetic Utility
- The TBDMS group in the target compound enhances stability during multistep syntheses, as seen in and –9, where silyl ethers are retained under basic or nucleophilic conditions . In contrast, benzyl-protected compounds require additional deprotection steps .
Biological Activity
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one, commonly referred to as TBDMS-5-hydroxy-pentan-2-one, is a silyl ether derivative known for its applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C11H24O3Si
- Molecular Weight : 232.40 g/mol
- CAS Number : 218615-21-5
- IUPAC Name : (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypentan-2-one
- SMILES Notation : CC(=O)C(CCO)OSi(C)C(C)(C)C
Biological Activity Overview
Research indicates that TBDMS derivatives exhibit various biological activities, including enzyme inhibition and receptor modulation. The specific biological activity of this compound has been less extensively studied, but its structural properties suggest potential interactions with biological targets.
Potential Biological Activities:
- Enzyme Inhibition : Silyl ethers are known to interact with enzymes, potentially acting as inhibitors or modulators.
- Receptor Agonism/Antagonism : Similar compounds have shown activity at nuclear receptors, suggesting that TBDMS derivatives may influence signaling pathways.
Data Table: Summary of Biological Studies
Case Study 1: PPARγ Modulation
A study by Liu et al. (2014) investigated the interaction of similar silyl compounds with the PPARγ receptor. The findings indicated that certain silyl ethers could act as partial agonists, which may have implications for metabolic regulation and diabetes treatment. Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable effects.
Case Study 2: Synthesis and Utility
Research on the synthesis of TBDMS ethers has highlighted their role in organic chemistry as protecting groups for alcohols during reactions. The work by Corey et al. established effective methodologies for converting alcohols to TBDMS ethers with high yields, thus facilitating further chemical transformations that may lead to biologically active compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one, and how can reaction conditions be optimized for stereochemical control?
- Methodology : The compound is typically synthesized via silyl protection of hydroxyl groups under anhydrous conditions. For example, tert-butyldimethylsilyl (TBS) chloride is used with a base like imidazole in tetrahydrofuran (THF) to protect the hydroxyl group at the 3S position. Subsequent oxidation or ketone formation steps require careful temperature control (-78°C to room temperature) to avoid racemization .
- Optimization : Use low-temperature lithiation (e.g., n-BuLi in THF at -78°C) to stabilize intermediates and reduce side reactions. Chiral auxiliaries or catalysts may enhance enantiomeric excess (e.e.) .
Q. How does the tert-butyldimethylsilyl (TBS) group influence the stability and reactivity of intermediates in the synthesis of this compound?
- Role of TBS : The TBS group acts as a protecting group for the hydroxyl moiety, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). Its bulkiness also impacts steric hindrance, which can direct regioselectivity in subsequent reactions .
- Removal : TBS ethers are typically cleaved using fluoride-based reagents (e.g., TBAF in THF) under mild conditions, preserving sensitive functional groups like the 5-hydroxy ketone .
Advanced Research Questions
Q. What analytical techniques are most effective for resolving contradictions in stereochemical assignments of this compound?
- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and confirm e.e. values.
- NMR Spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments or Mosher ester analysis to assign absolute configuration. For example, coupling constants in H-NMR can reveal spatial relationships between protons .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure of derivatives (e.g., co-crystals with chiral resolving agents) .
Q. How do competing reaction pathways (e.g., keto-enol tautomerism) affect the compound’s stability under varying pH and temperature conditions?
- Keto-Enol Equilibrium : The 5-hydroxypentan-2-one moiety can undergo tautomerism, which is pH-dependent. Under acidic conditions, enol formation is favored, while neutral/basic conditions stabilize the keto form.
- Stability Studies : Monitor tautomer ratios via C-NMR or UV-Vis spectroscopy. For example, enol content increases at pH < 5, leading to potential degradation via oxidation .
Data Contradiction Analysis
Q. How can discrepancies in elemental analysis data (e.g., C/H/N ratios) be resolved for this compound?
- Common Issues :
- Purity : Impurities from incomplete silylation or residual solvents (e.g., THF) skew results. Recrystallize the compound or use preparative HPLC for purification .
- Hydroscopicity : The hydroxyl group may absorb moisture, altering measured H values. Perform analysis under inert atmosphere or use Karl Fischer titration for moisture quantification .
- Example Data :
| Parameter | Calculated (%) | Found (%) |
|---|---|---|
| C | 59.78 | 59.72 |
| H | 7.69 | 7.72 |
| N | 9.30 | 9.30 |
| Source: Elemental analysis of a related TBS-protected compound |
Methodological Challenges
Q. What strategies mitigate epimerization during deprotection of the TBS group in this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
